8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring. It is known for its significant biological and pharmaceutical activities, making it a valuable compound in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the keto group to form hydroxy derivatives.
Substitution: Electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
- 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
- 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 2-Hydroxyquinoline-4-carboxylic acid
Comparison: 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom at the 8th position, which can significantly influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit enhanced antimicrobial properties and different reactivity patterns due to the electron-withdrawing effect of the fluorine atom .
Properties
CAS No. |
288151-64-4 |
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Molecular Formula |
C10H6FNO3 |
Molecular Weight |
207.16 g/mol |
IUPAC Name |
8-fluoro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
CIAQPLJMPBVVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O |
Origin of Product |
United States |
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